molecular formula C25H19BrN2O2 B4636466 4-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile

4-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile

Cat. No.: B4636466
M. Wt: 459.3 g/mol
InChI Key: PMWIAPHZGCALTF-XKZIYDEJSA-N
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Description

4-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a bromobenzyl group, an ethoxyphenyl group, and a cyanoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction requires a palladium catalyst and an organoboron reagent .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, nitric acid, and sulfuric acid for substitution reactions, and oxidizing agents like Oxone for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromobenzyl group can yield 4-bromobenzaldehyde .

Scientific Research Applications

4-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function .

Properties

IUPAC Name

4-[(E)-2-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-1-cyanoethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN2O2/c1-2-29-25-14-20(13-22(16-28)21-8-3-18(15-27)4-9-21)7-12-24(25)30-17-19-5-10-23(26)11-6-19/h3-14H,2,17H2,1H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWIAPHZGCALTF-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C#N)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile
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4-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile
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4-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile
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4-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile
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4-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile
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4-[(E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]benzonitrile

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